2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-12-3-2-4-20-14(12)17-15(13(11-22)16(20)23)19-7-5-18(6-8-19)9-10-21/h2-4,11,21H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVMEIFXOIXIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrido[1,2-a]pyrimidine core.
Functionalization with Hydroxyethyl Group: The hydroxyethyl group can be introduced through alkylation reactions using ethylene oxide or similar reagents.
Aldehyde Formation: The aldehyde group can be introduced through oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield alcohols.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4.
Reduction: NaBH4 or LiAlH4.
Substitution: Alkyl halides or sulfonates.
Condensation: Primary amines or hydrazines.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Condensation: Imines or hydrazones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the piperazine ring is particularly noteworthy, as it is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperazine ring may facilitate binding to biological targets, while the aldehyde group could form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound primarily differ in substituents on the piperazine ring, the pyrido[1,2-a]pyrimidine core, or functional groups at key positions. Below is a detailed analysis based on evidence from patents, chemical databases, and related literature.
Modifications at the Piperazine Substituent (Position 2)
The 4-(2-hydroxyethyl)piperazinyl group distinguishes the target compound from analogs with alternative piperazine substitutions:
- 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (): Substitution: A 2-methoxyphenyl group replaces the hydroxyethyl chain. This modification may alter receptor binding in therapeutic contexts.
- 2-(4-Ethylpiperazin-1-yl) derivatives (–7):
- 7-[4-(2-Hydroxyethyl)piperazin-1-yl] derivatives ():
- Substitution: Hydroxyethyl-piperazine at position 7 instead of position 2.
- Impact: Positional isomerism may influence spatial interactions with biological targets, such as enzymes or receptors.
Functional Group Variations at Position 3
The carbaldehyde group at position 3 is a key differentiating feature:
- Thiazolidinone-containing analogs (): Example: 2-(4-Ethylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one. Impact: The thiazolidinone ring introduces sulfur and additional hydrogen-bonding sites, which may enhance binding affinity to metal-containing enzymes or redox-active targets.
- Acrylamide derivatives (): Example: N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide. Impact: Acrylamide groups enable covalent binding to cysteine residues in target proteins, a mechanism exploited in kinase inhibitors.
Core Structure Variations
- 4H-Pyrazino[1,2-a]pyrimidin-4-one derivatives (): Structural shift: Replacement of pyridine with pyrazine in the fused core.
- Tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (): Example: 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate.
Structural and Functional Comparison Table
Research Implications and Gaps
Further studies should explore:
- Solubility and LogP : Quantify hydrophilicity of hydroxyethyl vs. methoxyphenyl/ethyl analogs.
- Reactivity of Carbaldehyde : Investigate its role in forming Schiff bases or covalent adducts.
- Biological Activity : Screen analogs against targets like kinases or GPCRs to correlate substituents with efficacy.
Biological Activity
The compound 2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately . Its unique structure allows it to interact with various biological targets, which is crucial for its pharmacological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O3 |
| Molecular Weight | 320.36 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that it may function as an inhibitor of certain enzymes involved in inflammatory processes and cancer progression.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as human leukocyte elastase (HLE), which is implicated in various inflammatory diseases. Inhibition of HLE can reduce inflammation and tissue damage associated with conditions like chronic obstructive pulmonary disease (COPD) and asthma .
- Histone Demethylase Inhibition : Similar compounds have shown potential as inhibitors of histone lysine demethylases (KDMs), which play a role in epigenetic regulation and cancer biology . This suggests that the compound could modulate gene expression by altering histone methylation patterns.
- Anticancer Activity : The structural features of the compound indicate potential anticancer properties, particularly through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Case Study: Inhibition of Human Leukocyte Elastase
A study demonstrated that related compounds effectively inhibited human leukocyte elastase with low nanomolar inhibition constants (K_i) and showed significant anti-inflammatory effects in vivo. These findings suggest that similar mechanisms may be applicable to our compound .
Case Study: Histone Demethylase Inhibition
Research on pyrido[3,4-d]pyrimidine derivatives indicated their effectiveness as KDM inhibitors, leading to reduced tumor growth in preclinical models. These derivatives exhibited good cell permeability and selectivity for KDM subtypes involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
